molecular formula C9H11NO3 B3355719 Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate CAS No. 6339-66-8

Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate

Cat. No. B3355719
CAS RN: 6339-66-8
M. Wt: 181.19 g/mol
InChI Key: DQOHQDBVDDNUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . This compound is typically stored at room temperature and appears as a white to yellow powder .


Synthesis Analysis

The synthesis of pyrrole derivatives, including Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate, often involves the use of palladium catalysts under mild conditions . The process typically involves the treatment of a precursor compound with a palladium catalyst in the presence of molecular oxygen as the terminal oxidant .


Molecular Structure Analysis

The molecular structure of Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains functional groups such as a carboxylate ester and a formyl group .


Physical And Chemical Properties Analysis

Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate is a solid at room temperature and has a molecular weight of 181.19 . It has a melting point range of 104-109°C .

Safety and Hazards

The safety information for Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H335 .

Future Directions

While the specific future directions for research on Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate are not mentioned in the retrieved sources, pyrrole derivatives are considered a potential source of biologically active compounds . Therefore, future research may focus on exploring the therapeutic potential of these compounds against various diseases or disorders .

properties

IUPAC Name

ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-10-8(5-11)6(7)2/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOHQDBVDDNUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284636
Record name ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate

CAS RN

6339-66-8
Record name NSC38093
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

POCl3 (4 mL, 1.1 eq) added to 9 mL (3 eq) of DMF cooled in an ice bath. After 15 mins, a solution of the 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (6 g, 39.2 mmol) in DMF (2M, 20 mL) was added to the reaction and stirring continued at rt. After 2 hr, the reaction mixture was diluted with water (100 mL) and basified to pH=11 with 1N NaOH. The aqueous layer was extracted into DCM (2×250 mL), washing the combined organic layers with water (2×400 mL), dried (MgSO4), filtered through a plug of silica and concentrated to afford a pinkish solid. Trituration with hexanes afforded 3.3 g (46%) of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester as a tan solid
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Reactant of Route 2
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Reactant of Route 6
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.